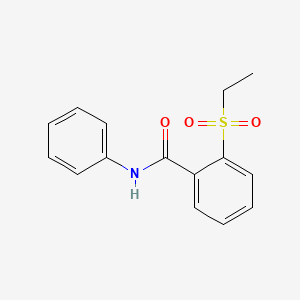![molecular formula C20H16BrClO3 B11158435 3-[(4-bromobenzyl)oxy]-2-chloro-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11158435.png)
3-[(4-bromobenzyl)oxy]-2-chloro-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-BROMOPHENYL)METHOXY]-2-CHLORO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE is a complex organic compound that belongs to the class of chromenones This compound is characterized by the presence of a bromophenyl group, a methoxy group, and a chloro group attached to a cyclohexachromene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-BROMOPHENYL)METHOXY]-2-CHLORO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Chromene Backbone: The initial step involves the formation of the chromene backbone through a cyclization reaction. This can be achieved by reacting a suitable phenol derivative with an aldehyde under acidic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a nucleophilic substitution reaction. This involves reacting the chromene intermediate with a bromophenyl halide in the presence of a base.
Methoxylation: The methoxy group is introduced through a methylation reaction, typically using methyl iodide and a strong base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(4-BROMOPHENYL)METHOXY]-2-CHLORO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced chromene derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions include quinones, reduced chromenes, and various substituted derivatives depending on the reagents and conditions used.
Applications De Recherche Scientifique
3-[(4-BROMOPHENYL)METHOXY]-2-CHLORO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-[(4-BROMOPHENYL)METHOXY]-2-CHLORO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[(2-BROMOPHENYL)METHOXY]-4-METHYLBENZO[C]CHROMEN-6-ONE
- 3-[(3-BROMOPHENYL)METHOXY]-4-METHYLBENZO[C]CHROMEN-6-ONE
Uniqueness
3-[(4-BROMOPHENYL)METHOXY]-2-CHLORO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE is unique due to the specific positioning of the bromophenyl, methoxy, and chloro groups, which confer distinct chemical and biological properties compared to its analogs.
This detailed article provides a comprehensive overview of 3-[(4-BROMOPHENYL)METHOXY]-2-CHLORO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C20H16BrClO3 |
|---|---|
Poids moléculaire |
419.7 g/mol |
Nom IUPAC |
3-[(4-bromophenyl)methoxy]-2-chloro-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
InChI |
InChI=1S/C20H16BrClO3/c21-13-7-5-12(6-8-13)11-24-19-10-18-16(9-17(19)22)14-3-1-2-4-15(14)20(23)25-18/h5-10H,1-4,11H2 |
Clé InChI |
GYGGEXDOSHRMHZ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(C1)C3=CC(=C(C=C3OC2=O)OCC4=CC=C(C=C4)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![trans-4-({[3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}methyl)cyclohexanecarboxylic acid](/img/structure/B11158367.png)
![4-({[4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanoyl]amino}methyl)cyclohexanecarboxylic acid](/img/structure/B11158384.png)
![2-(4-oxoquinazolin-3(4H)-yl)-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B11158391.png)
![5-butyl-3-(2-naphthyl)-7H-furo[3,2-g]chromen-7-one](/img/structure/B11158394.png)

![1-butyl-N-{4-[(3,5-dimethylphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B11158406.png)

![9-[(2-chlorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11158408.png)
![1-(3,4-dimethylphenyl)-5-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B11158413.png)
![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-1-[1-(4-methylphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxamide](/img/structure/B11158418.png)
![N-cyclopentyl-2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}acetamide](/img/structure/B11158419.png)
![4-(Azepan-1-ylcarbonyl)-1-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}pyrrolidin-2-one](/img/structure/B11158430.png)
![7-hydroxy-4,8-dimethyl-6-[(4-methylpiperidino)methyl]-2H-chromen-2-one](/img/structure/B11158443.png)
![1-{[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetyl}piperidin-4-one](/img/structure/B11158449.png)
